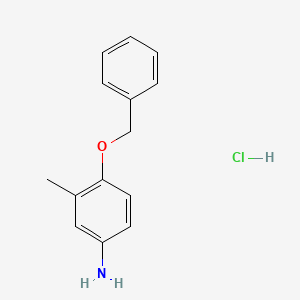

4-(Benzyloxy)-3-methylaniline hydrochloride

Beschreibung

4-(Benzyloxy)-3-methylaniline hydrochloride (CAS: 1150114-24-1) is an aromatic amine derivative with a benzyloxy group at the para position and a methyl substituent at the meta position of the aniline ring. Its molecular formula is C14H16ClNO2, and it is typically available in industrial-grade purity (99%) for applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . The compound is packaged in 25 kg cardboard drums, reflecting its utility in large-scale manufacturing . A structurally related compound, 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7), shares a similar backbone but substitutes the methyl group with a methoxy moiety, resulting in a molecular weight of 265.7 g/mol and a purity of 97% .

Eigenschaften

IUPAC Name |

3-methyl-4-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRVDJNPWPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673789 | |

| Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-24-1 | |

| Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(Benzyloxy)-3-methylaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- SMILES Notation : Cc1ccc(cc1)OCCc2cccc(c2)N

The synthesis typically involves the reaction of 3-methylaniline with benzyl bromide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the hydrochloride salt. The process yields high purity levels, often exceeding 90% .

Antimicrobial Properties

Research has indicated that compounds similar to 4-(benzyloxy)-3-methylaniline exhibit significant antimicrobial activity. For instance, derivatives of benzyloxy anilines have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

Studies have explored the anticancer potential of benzyloxy derivatives. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, which suggests a broader application in targeting cancer cells due to similar metabolic pathways . The compound's structure allows it to interact with specific cellular targets, potentially leading to apoptosis in cancerous cells.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within the body. Its benzyloxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction can modulate signaling pathways associated with inflammation and cell proliferation .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of benzyloxy compounds, this compound was tested against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL against E. coli, indicating promising antibacterial properties .

Case Study 2: Anticancer Research

A series of experiments conducted on cancer cell lines revealed that derivatives containing the benzyloxy group exhibited cytotoxic effects at concentrations as low as 10 µM. The study highlighted the compound's potential in inhibiting tumor growth through modulation of apoptotic pathways .

Comparative Analysis

The following table summarizes key biological activities compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-(Benzyloxy)-3-methylaniline HCl | Moderate (MIC: 25-100 µg/mL) | High (IC50: 10 µM) | Enzyme inhibition, apoptosis induction |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinoline | High (MIC: <25 µg/mL) | Very High (IC50: 5 µM) | Targeting metabolic pathways |

| Other Benzyloxy Derivatives | Variable | Moderate | Varies by structure |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its unique structure allows for multiple substitution reactions that can lead to the formation of complex molecules used in various industrial applications.

Synthesis of Bioactive Compounds

- The compound has been utilized in synthesizing bioactive molecules, including potential pharmaceuticals. For instance, derivatives of 4-(benzyloxy)-3-methylaniline have been explored for their antitubercular activities against Mycobacterium tuberculosis, indicating its relevance in drug development .

Biological Applications

Antimicrobial Properties

- Preliminary studies suggest that 4-(benzyloxy)-3-methylaniline hydrochloride exhibits antimicrobial properties. Research indicates that compounds with similar structures often show effectiveness against a range of pathogens, making this compound a candidate for further exploration in antimicrobial therapies .

Cytotoxicity and Antiproliferative Effects

- The compound has been evaluated for its cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer). While specific IC₅₀ values are yet to be determined, initial findings indicate potential antiproliferative effects, likely due to mechanisms involving disruption of cellular processes like tubulin polymerization .

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-(Benzyloxy)-3-methylaniline | TBD | MCF-7 (breast cancer) | Tubulin polymerization disruption |

| Similar Aniline Derivative | 52 | MCF-7 (breast cancer) | Induction of apoptosis |

Material Science Applications

Conductive Materials

- Research indicates that this compound can be applied in developing conductive materials. Its ability to form stable complexes with metals can enhance the conductivity of polymers used in electronic applications.

Environmental Applications

Degradation of Herbicides

- There is ongoing research into the environmental impact of this compound, particularly its role in degrading herbicides. Studies have suggested that it may facilitate the breakdown of harmful agricultural chemicals, thus contributing to environmental remediation efforts.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Antimycobacterial Evaluation : A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines synthesized from this compound were tested for their ability to inhibit M. tuberculosis, showing promising results that warrant further investigation into their therapeutic potential .

- Biological Activity Assessment : Investigations into the biological activities of structurally similar anilines have highlighted the potential for this compound to interact with various biological targets, suggesting avenues for drug discovery focused on cancer and infectious diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds are structurally analogous to 4-(Benzyloxy)-3-methylaniline hydrochloride, differing primarily in substituents and physicochemical properties:

Vorbereitungsmethoden

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

- Starting Material: 4-nitro-3-methylphenol

- Reagents: Benzyl chloride or benzyl bromide (as benzyloxy source), base (e.g., potassium carbonate or organic phase transfer catalysts such as tetrabutylammonium bromide)

- Solvent: Mixture of ethanol and water or acetone

- Conditions: Heating at 80–90 °C under reflux for 3–6 hours

- Mechanism: Nucleophilic substitution where the phenolic hydroxyl is converted to benzyloxy via reaction with benzyl halide

- Yield: Approximately 68–92% depending on conditions and purification

| Parameter | Value |

|---|---|

| 4-nitro-3-methylphenol | 1.0 molar equivalent |

| Benzyl halide | 1.0–1.05 molar equivalents |

| Catalyst (e.g., TBAB) | 0.005–0.01 molar equivalent |

| Solvent (ethanol:water) | 4–10 : 5–15 molar parts |

| Temperature | 80–90 °C |

| Reaction time | 3–5 hours + reflux 5–6 hours |

| Yield | ~91.6% (reported example) |

Note: TBAB = tetrabutylammonium bromide, acts as phase transfer catalyst facilitating nucleophilic substitution in biphasic system.

Step 2: Reduction of Nitro Group to Aniline

- Starting Material: 4-(Benzyloxy)-3-methylnitrobenzene

- Reagents: Tin(II) chloride dihydrate (SnCl2·2H2O), hydrochloric acid, ammonium chloride

- Solvent: Ethanol and water mixture

- Conditions: Reflux at 70–90 °C for 5–6 hours, with gradual addition of reducing agent

- Mechanism: Reduction of nitro group to amine via intermediate hydroxylamine species

- Workup: Hot filtration to remove insoluble tin salts, crystallization on cooling

- Yield: Approximately 83% crude product

| Parameter | Value |

|---|---|

| 4-(Benzyloxy)-3-methylnitrobenzene | 1.0–1.1 molar equivalents |

| SnCl2·2H2O | 1.3–2.3 molar equivalents |

| HCl | 0.2–0.6 molar equivalents |

| NH4Cl | 0.05–0.2 molar equivalents |

| Solvent (ethanol:water) | 2–5 : 5–15 molar parts |

| Temperature | 70–90 °C |

| Reaction time | 5–6 hours |

| Yield | ~83% (crude) |

This reduction step is critical and requires careful control of reagent addition and temperature to ensure complete conversion and minimize side reactions.

Step 3: Formation of 4-(Benzyloxy)-3-methylaniline Hydrochloride Salt

- Starting Material: 4-(Benzyloxy)-3-methylaniline (free base)

- Reagent: 1:1 dilute hydrochloric acid

- Conditions: Stirring at 20–30 °C for 20–30 minutes

- Isolation: Filtration and drying of hydrochloride salt

- Yield: Approximately 91% pure hydrochloride salt

| Parameter | Value |

|---|---|

| 4-(Benzyloxy)-3-methylaniline | 1.0 molar equivalent |

| Dilute HCl (1:1) | Excess to ensure salt formation |

| Temperature | 20–30 °C |

| Reaction time | 20–30 minutes |

| Yield | ~91% |

This final step stabilizes the amine as a crystalline hydrochloride salt, improving handling and storage properties.

Alternative Synthetic Approaches

Another approach, although less direct for this specific compound but relevant for related benzyloxy anilines, involves:

- Starting from 4-cyanophenol derivatives , performing benzyloxy substitution via benzyl bromide and potassium carbonate in acetone under reflux.

- Reduction of nitrile to amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature, followed by hydrolysis under basic conditions.

- This method yields 4-(benzyloxy)benzylamines with high purity (>90%) and yields ranging from 92–99% for the substitution step and good yields for reduction.

While this method is efficient, it is more common for benzylamine derivatives rather than directly for this compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzyloxy substitution | 4-nitro-3-methylphenol, benzyl halide, TBAB, ethanol/water, 80–90 °C, reflux | 68–92 | Phase transfer catalysis used |

| 2 | Nitro reduction to aniline | SnCl2·2H2O, HCl, NH4Cl, ethanol/water, reflux 70–90 °C | ~83 | Hot filtration to remove solids |

| 3 | Hydrochloride salt formation | 1:1 dilute HCl, 20–30 °C, stirring | ~91 | Crystalline hydrochloride salt |

Research Findings and Practical Considerations

- The described method from 4-nitro-3-methylphenol is advantageous due to mild reaction conditions and good overall yield (~68% total molar yield reported).

- Use of tetrabutylammonium bromide as a phase transfer catalyst improves benzyloxy substitution efficiency.

- Tin(II) chloride reduction is preferred for selective nitro group reduction without affecting the benzyloxy ether.

- The hydrochloride salt formation step provides a stable, isolable form suitable for further synthetic applications.

- Alternative methods involving LiAlH4 reduction of nitriles are more complex and require careful handling of pyrophoric reagents but can yield high purity amines.

- Purification typically involves filtration, washing to neutrality, and crystallization steps to maximize product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.